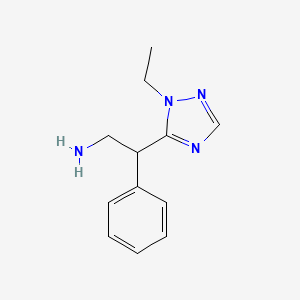
N-methyl-3-(3-pyridinylmethoxy)benzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-3-[(pyridin-3-yl)methoxy]aniline is an organic compound that belongs to the class of aniline derivatives It features a pyridine ring attached to a methoxy group, which is further connected to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-[(pyridin-3-yl)methoxy]aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-hydroxypyridine and N-methylaniline.
Methoxylation: The hydroxyl group of 3-hydroxypyridine is converted to a methoxy group using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for N-methyl-3-[(pyridin-3-yl)methoxy]aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-3-[(pyridin-3-yl)methoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, dimethylformamide, various nucleophiles.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced aniline derivatives.
Substitution: Substituted aniline derivatives with different functional groups.
Applications De Recherche Scientifique
N-methyl-3-[(pyridin-3-yl)methoxy]aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antidepressants and anti-inflammatory drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and bioactive molecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of N-methyl-3-[(pyridin-3-yl)methoxy]aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, and cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-3-[(pyridin-2-yl)methoxy]aniline: Similar structure but with the pyridine ring attached at the 2-position.
N-methyl-3-[(pyridin-4-yl)methoxy]aniline: Similar structure but with the pyridine ring attached at the 4-position.
N-methyl-3-[(quinolin-3-yl)methoxy]aniline: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
N-methyl-3-[(pyridin-3-yl)methoxy]aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis .
Propriétés
Formule moléculaire |
C13H14N2O |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
N-methyl-3-(pyridin-3-ylmethoxy)aniline |
InChI |
InChI=1S/C13H14N2O/c1-14-12-5-2-6-13(8-12)16-10-11-4-3-7-15-9-11/h2-9,14H,10H2,1H3 |
Clé InChI |
VAZJXVROYDZKER-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC(=CC=C1)OCC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methoxy-5-azaspiro[3.4]octane hydrochloride](/img/structure/B13481694.png)

![((1S,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B13481700.png)







![1-[5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B13481762.png)



